Tetrabutylphosphonium p-toluenesulfonate

Catalog No.
S1498011
CAS No.
116237-97-9
M.F
C23H43O3PS
M. Wt
430.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylphosphonium p-toluenesulfonate

CAS Number

116237-97-9

Product Name

Tetrabutylphosphonium p-toluenesulfonate

IUPAC Name

4-methylbenzenesulfonate;tetrabutylphosphanium

Molecular Formula

C23H43O3PS

Molecular Weight

430.6 g/mol

InChI

InChI=1S/C16H36P.C7H8O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-16H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

FBYJOCBDWDVDOJ-UHFFFAOYSA-M

SMILES

CCCC[P+](CCCC)(CCCC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Ionic Liquid:

  • TBPS is classified as an ionic liquid, meaning it exists as a liquid composed entirely of ions at room temperature.
  • This unique property makes it a valuable research tool due to its:
    • High thermal stability - withstands high temperatures without decomposition .
    • Non-volatility - minimizes evaporation during experiments .
    • Solubilization properties - dissolves various organic and inorganic compounds, making it useful in extraction and reaction processes .

Catalyst and Reaction Media:

  • TBPS can act as a catalyst or reaction medium in various chemical reactions, particularly those involving:
    • Organic synthesis - facilitates reactions like alkylations, acylation, and condensation .
    • Polymerization reactions - controls the formation and structure of polymers .
    • Metal extraction and separation - selectively extracts specific metals from solutions .

Material Science Applications:

  • TBPS finds use in material science research due to its ability to:
    • Form self-assembled structures like micelles and vesicles, useful for drug delivery and material design .
    • Modify the properties of surfaces and materials, impacting areas like lubrication and corrosion resistance .

Other Research Applications:

  • TBPS is also explored in various other research areas, including:
    • Electrolytes for batteries and fuel cells .
    • Biomass conversion - aids in the transformation of biomass into valuable products .
    • Environmental remediation - helps remove contaminants from water and soil .

Tetrabutylphosphonium p-toluenesulfonate is a quaternary ammonium salt characterized by its unique structure, which consists of a tetrabutylphosphonium cation and a p-toluenesulfonate anion. Its chemical formula is C18H42O3SC_{18}H_{42}O_3S and it is recognized by the CAS number 116237-97-9. This compound is typically found as a colorless to yellowish liquid at room temperature, exhibiting properties typical of ionic liquids, such as low volatility and thermal stability .

.
  • Catalyst: It acts as a catalyst or co-catalyst in organic synthesis.
  • Biochemical Research: Its role in studying cytochrome P450 enzymes makes it valuable in pharmacological research.
  • Separation Processes: It has been explored for use in forward osmosis and membrane distillation processes due to its unique solubility properties .
  • Tetrabutylphosphonium p-toluenesulfonate can be synthesized through several methods. A common approach involves the reaction of tetrabutylphosphonium bromide with sodium p-toluenesulfonate. This reaction typically occurs in an organic solvent under controlled temperature conditions to ensure complete conversion to the desired product. The resulting product can be purified through recrystallization or distillation methods to achieve high purity levels suitable for research and industrial applications .

    Interaction studies involving tetrabutylphosphonium p-toluenesulfonate have focused on its binding properties with biological molecules, particularly enzymes. These studies help elucidate the compound's role in metabolic pathways and its potential effects on drug metabolism. The interactions with cytochrome P450 enzymes are particularly significant, as they influence the pharmacokinetics of various drugs .

    Tetrabutylphosphonium p-toluenesulfonate shares similarities with other phosphonium salts and sulfonate compounds. Here are some comparable compounds:

    Compound NameStructureUnique Features
    Tetrabutylammonium p-toluenesulfonateSimilar cation structureExhibits different solubility properties
    Tetrabutylammonium chlorideCation similar but with chlorideMore stable under certain conditions
    Triethylbenzylammonium chlorideDifferent cation structureUsed primarily for phase transfer catalysis

    Uniqueness

    Tetrabutylphosphonium p-toluenesulfonate stands out due to its specific application as a substrate for cytochrome P450 enzymes, which is not commonly observed in other similar compounds. Its liquid state at room temperature and low volatility further enhance its appeal for various applications in both industrial and research settings.

    Origins of Phosphonium-Based Ionic Liquids

    The development of phosphonium ILs traces back to the early 2000s, when researchers sought alternatives to imidazolium and ammonium salts. Phosphonium cations, characterized by their tetraalkylphosphorus core, offered enhanced thermal stability—a critical advantage for high-temperature applications. The synthesis of [P4444][TsO] marked a milestone, as its p-toluenesulfonate anion provided improved hydrophilicity compared to halide-based ILs. Early studies highlighted its phase-transfer catalytic capabilities, particularly in SN2 reactions, while subsequent work revealed its LCST-driven phase separation at ~57°C.

    Synthesis and Structural Innovations

    [P4444][TsO] is synthesized via neutralization of tetrabutylphosphonium hydroxide with p-toluenesulfonic acid. Key structural features include:

    • Cation: Tetrabutylphosphonium ([P4444]+), contributing to low volatility and high chemical inertia.
    • Anion: p-Toluenesulfonate ([TsO]−), offering strong hydrogen-bonding capacity and compatibility with polar solvents.

    Table 1: Physical Properties of [P4444][TsO]

    PropertyValueSource
    Molecular FormulaC23H43O3PS
    Molecular Weight430.62 g/mol
    Melting Point54–57°C
    Density1.12 g/cm³ (estimated)
    LCST (in water)~57°C
    Water SolubilityMiscible below LCST

    The synthesis of TBPPTS involves strategic approaches to balance efficiency, purity, and scalability. Below, we dissect the methodologies across laboratory and industrial contexts, alongside mechanistic and sustainability considerations.

    Laboratory-Scale Synthesis Strategies

    Laboratory synthesis of TBPPTS typically employs a neutralization reaction between tetrabutylphosphonium hydroxide and p-toluenesulfonic acid. The reaction proceeds under mild conditions (25–60°C) in polar aprotic solvents such as acetonitrile or water, yielding crystalline TBPPTS with ≥95% purity after recrystallization [1]. Key steps include:

    • Precursor Preparation: Tetrabutylphosphonium bromide (CAS 3115-68-2) is converted to the hydroxide form via anion exchange resins or metathesis with silver oxide [1] [2].
    • Acid-Base Neutralization: The hydroxide reacts stoichiometrically with p-toluenesulfonic acid, releasing water.
    • Purification: Crystallization from ethanol/water mixtures removes impurities like residual bromide (≤250 mg/kg) [1].

    The process is favored for its simplicity and high yield (>85%), though solvent selection critically impacts crystal morphology and purity.

    Industrial Preparation Methodologies

    Industrial-scale production prioritizes cost-efficiency and throughput. Continuous flow reactors replace batch systems to enhance mixing and heat dissipation during neutralization. Key adaptations include:

    • Solvent Recycling: Methanol or ethanol is recovered via distillation, reducing waste [2].
    • Precursor Sourcing: Tetrabutylphosphonium chloride (CAS 2304-30-5) is often used due to lower cost compared to bromide analogs [1].
    • Automated Crystallization: Controlled cooling rates (0.5–1°C/min) ensure uniform crystal size, facilitating filtration [1].

    A representative industrial protocol involves:

    • Continuous metathesis of tetrabutylphosphonium chloride with sodium hydroxide.
    • In-line neutralization with p-toluenesulfonic acid.
    • Multi-stage crystallization with inline monitoring of bromide impurities [1].

    Neutralization Reaction Mechanisms

    The neutralization mechanism follows a Brønsted acid-base pathway:

    $$
    \text{(C}4\text{H}9\text{)}4\text{P}^+\text{OH}^- + \text{CH}3\text{C}6\text{H}4\text{SO}3\text{H} \rightarrow \text{(C}4\text{H}9\text{)}4\text{P}^+\text{CH}3\text{C}6\text{H}4\text{SO}3^- + \text{H}_2\text{O}
    $$

    Kinetic studies reveal second-order dependence, with the rate-limiting step involving proton transfer to the phosphonium hydroxide [4]. The p-toluenesulfonate anion stabilizes the product via resonance and hydrophobic interactions, as evidenced by its low water solubility (≤1.0% w/w) [1].

    Green Chemistry Considerations in Synthesis

    Efforts to improve sustainability focus on:

    • Solvent Replacement: Aqueous systems reduce reliance on volatile organics, though they may compromise crystal purity [2].
    • Atom Economy: The reaction achieves 98% atom economy, minimizing waste [1].
    • Energy Efficiency: Microwave-assisted neutralization cuts reaction times by 40% in preliminary trials [2].

    Challenges persist in recycling phosphonium byproducts, necessitating advanced ion-exchange membranes for closed-loop systems.

    Economic Factors in Large-Scale Production

    Cost drivers include:

    FactorImpact on CostMitigation Strategy
    Raw Materialsp-Toluenesulfonic acid (40%)Bulk procurement contracts
    Energy ConsumptionCrystallization (30%)Heat integration systems
    PurificationBromide removal (20%)Optimized resin chromatography

    Scale-up economies reduce per-unit costs by ~15% at 1,000 kg batches, though stringent purity requirements (≥95% NT) limit margins [1].

    GHS Hazard Statements

    Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Dates

    Modify: 2023-08-15

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